molecular formula C22H21ClN2O8 B608961 Meclocycline CAS No. 2013-58-3

Meclocycline

Número de catálogo B608961
Número CAS: 2013-58-3
Peso molecular: 476.87
Clave InChI: GGQJXCQBBONZFX-IWVLMIASSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Meclocycline is a tetracycline antibiotic . It is used topically for skin infections as it is totally insoluble in water and may cause liver and kidney damage if given systemically . Its production for medical use has been discontinued .


Molecular Structure Analysis

Meclocycline has a molecular formula of C22H21ClN2O8 . The molecular weight is 476.9 g/mol . The IUPAC name is (4S,4aR,5S,5aR,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide .


Chemical Reactions Analysis

The thermal behavior of Meclocycline was investigated . It decomposed in two steps and did not present melting and crystallization events . The gases released by Meclocycline during thermal decomposition were sulfur dioxide (from sulfosalicylate), carbon dioxide, isocyanic acid, carbon monoxide, and ammonia .

Aplicaciones Científicas De Investigación

Treatment of Skin Infections

Meclocycline, as a tetracycline antibiotic, is indicated in the treatment of skin infections caused by tetracycline-sensitive bacteria . It inhibits the growth of bacterial species present in the damaged skin, allowing the immune system to more easily eliminate infections .

Treatment of Bacterial Vaginitis

Meclocycline is also used in the treatment of bacterial vaginitis . It works by inhibiting the growth of bacteria, thus helping to eliminate the infection .

Treatment of Vulvovaginitis

In addition to bacterial vaginitis, Meclocycline is also effective in treating vulvovaginitis . It helps to control the infection and alleviate symptoms .

Treatment of Cervicitis

Meclocycline is used in the treatment of cervicitis . By inhibiting the growth of bacteria, it helps to control the infection and reduce inflammation .

Treatment of Oral Mucositis

Meclocycline is under investigation for the topical treatment of ulcerative oral mucositis . It is believed to inhibit the growth of bacterial species present in the damaged oral mucosa, allowing the immune system to more easily eliminate infections .

Environmental Research

Meclocycline, along with other antibiotics, has been studied for its occurrence and distribution in livestock manure and amended soils . This research is important for understanding the environmental impact of antibiotic use in livestock husbandry .

Treatment of Infections by Shigella and Salmonella

In vitro studies have reported Meclocycline to be equal or superior to streptomycin and chloramphenicol in treating infections caused by Shigella and Salmonella .

Combination Therapy

Meclocycline is used in combination with Fluocinolone acetonide for the prophylaxis of secondary infection and to treat skin inflammation . The combination therapy enhances the effectiveness of the treatment .

Mecanismo De Acción

Target of Action

Meclocycline, a tetracycline antibiotic, primarily targets bacterial species present in the damaged oral mucosa . It is a broad-spectrum bacteriostatic agent , meaning it inhibits the growth of a wide variety of bacteria.

Mode of Action

Meclocycline works by reversibly associating with the 30s subunit of the bacterial ribosome . A likely binding site for tetracyclines has been identified on protein S7 of this subunit . This association blocks the association of aminoacyl-tRNA with the ribosome, inhibiting protein synthesis . Ultimately, this inhibits bacterial growth due to a lack of proteins necessary for reproduction .

Biochemical Pathways

The primary biochemical pathway affected by Meclocycline is protein synthesis. By blocking the association of aminoacyl-tRNA with the ribosome, Meclocycline prevents the formation of new proteins, which are essential for bacterial growth and reproduction .

Result of Action

The result of Meclocycline’s action is the inhibition of bacterial growth. By preventing protein synthesis, Meclocycline starves the bacteria of the proteins necessary for their reproduction . This allows the immune system to more easily eliminate the infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Meclocycline. For example, soil-related factors, animal husbandry, waste management, potable and wastewater, and food safety can all contribute to antimicrobial resistance . Understanding these elements is necessary to identify any modifiable interactions to reduce or interrupt the spread of resistance from the environment into clinical settings .

Safety and Hazards

Meclocycline is used topically as it is totally insoluble in water and may cause liver and kidney damage if given systemically . During handling, dust formation should be avoided, and personal protective equipment should be used .

Propiedades

IUPAC Name

(4S,4aR,5S,5aR,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O8/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32)/t10-,14-,15+,17+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIADBXQDMCFEN-IWVLMIASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048567
Record name Meclocycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Meclocycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

As a tetracycline, meclocycline likely works by reversably associating with the 30s subint of the bacterial ribosome. A likely binding site for tetracyclines has been identified on protein S7 of this subunit. This association blocks the association of aminoacyl-tRNA with the ribosome, inhibiting protein synthesis. Ultimately this inhibits bacterial growth due to a lack of proteins necessary for reproduction.
Record name Meclocycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Meclocycline

CAS RN

2013-58-3
Record name Meclocycline [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002013583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meclocycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meclocycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meclocycline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.309
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MECLOCYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23Q8M2HE6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary mechanism of action of meclocycline?

A1: Similar to other tetracyclines, meclocycline primarily exerts its antibacterial effect by binding to the bacterial ribosome and inhibiting protein synthesis [].

Q2: Does meclocycline have any effects beyond its antibacterial properties?

A2: Yes, meclocycline has demonstrated activity against brain tumor-initiating cells (BTICs). Research suggests this activity occurs through direct effects on BTICs and indirectly by stimulating monocytes to produce tumor necrosis factor-α and enhance their chemotactic capacity, ultimately limiting BTIC growth [].

Q3: What is the molecular formula and weight of meclocycline?

A3: Meclocycline has a molecular formula of C22H21ClN2O8 and a molecular weight of 476.88 g/mol [].

Q4: What spectroscopic techniques have been employed to characterize meclocycline?

A4: Several spectroscopic methods have been used to characterize meclocycline, including ultraviolet (UV) spectroscopy, mass spectrometry (MS), circular dichroism (CD) spectroscopy, and 13C-nuclear magnetic resonance (NMR) spectroscopy [, ]. These techniques provide valuable information about the compound's structure, purity, and behavior in various environments.

Q5: How stable is meclocycline in cream formulations?

A5: Meclocycline can undergo reversible epimerization to form 4-epi-meclocycline in thermally stressed cream formulations []. This conversion can be monitored using high-performance liquid chromatography (HPLC) and high-performance thin layer chromatography (HPTLC) methods.

Q6: Can propyl gallate influence the antibacterial activity of meclocycline?

A6: Yes, research has shown that while propyl gallate has limited intrinsic antibacterial activity, it significantly enhances the activity of meclocycline against specific bacterial strains, particularly resistant strains of Pseudomonas, Proteus, Serratia, Escherichia coli, and Klebsiella [].

A6: While meclocycline is primarily known for its antibiotic properties, there's limited research on its potential catalytic properties.

A6: Currently, there's limited publicly available research exploring the computational chemistry and modeling aspects of meclocycline.

Q7: How do structural differences among tetracyclines influence their phototoxicity?

A9: Studies on human keratinocytes revealed that specific structural modifications within the tetracycline family contribute to variations in their phototoxic potential []. For instance, doxycycline, demeclocycline, chlortetracycline, and tetracycline exhibited phototoxicity upon UV irradiation, whereas oxytetracycline, meclocycline, and minocycline did not []. This highlights the importance of SAR studies in understanding and potentially mitigating the phototoxic effects of tetracyclines.

Q8: Are there specific formulation strategies to enhance the stability or delivery of meclocycline?

A10: While specific formulation strategies for meclocycline have not been extensively detailed in the provided research, it's important to consider the potential for epimerization in cream formulations []. Further research is needed to explore formulation approaches that optimize meclocycline's stability, solubility, and bioavailability.

Q9: Has meclocycline demonstrated efficacy in treating acne vulgaris?

A12: Yes, clinical studies have shown that topical meclocycline sulfosalicylate is an effective treatment for acne vulgaris, with an overall improvement rate of 82% in patients treated with a 1% cream twice daily []. The median reduction in inflammatory lesions after 11 weeks of treatment was 57.1% [].

Q10: How does the efficacy of topical meclocycline compare to other treatments for acne vulgaris?

A13: In a double-blind study comparing topical meclocycline sulfosalicylate to oral tetracycline (500 mg daily) for the treatment of acne vulgaris, both treatments showed a marked and statistically similar reduction in the number of closed comedones, pustules, papules, and cysts [].

Q11: Has meclocycline shown promise in treating conditions beyond bacterial infections?

A14: Research suggests that meclocycline exhibits protective effects against delayed hypoxic injury. In a study using a Caenorhabditis elegans model, meclocycline significantly improved recovery after a hypoxic insult []. Additionally, it reduced infarction size in an ex vivo mouse heart ischemia/reperfusion model, highlighting its potential as a therapeutic agent for hypoxic injuries [].

Q12: Are there concerns about bacterial resistance developing to meclocycline?

A12: Similar to other tetracyclines, the development of bacterial resistance to meclocycline is a concern. Continuous monitoring of resistance patterns and the exploration of novel therapeutic strategies are essential to combat antibiotic resistance.

Q13: What analytical techniques are commonly employed to quantify meclocycline in various matrices?

A13: Researchers utilize a range of analytical methods to quantify meclocycline, including:

  • High-Performance Liquid Chromatography (HPLC): This technique is valuable for separating, identifying, and quantifying meclocycline in complex mixtures like cream formulations [, ].
  • High-Performance Thin Layer Chromatography (HPTLC): This method offers a rapid and efficient way to separate and identify meclocycline and its potential degradation products [].
  • Liquid Chromatography-Mass Spectrometry (LC/MS): This highly sensitive technique allows for the detection and quantification of meclocycline even at trace levels in complex matrices like surface water [].

Q14: Has meclocycline been detected in environmental samples?

A18: Yes, meclocycline has been detected in hospital effluents, indicating its presence in wastewater []. This highlights the importance of understanding the environmental fate and potential ecological impacts of meclocycline and other pharmaceuticals.

A14: While dissolution and solubility are critical parameters for drug efficacy, the provided research primarily focuses on other aspects of meclocycline.

Q15: Are there alternative treatments for acne vulgaris other than meclocycline?

A19: Yes, numerous alternatives to topical meclocycline exist for treating acne vulgaris, including benzoyl peroxide, retinoids (like tretinoin), and other topical or oral antibiotics []. The choice of treatment depends on the severity and type of acne, individual patient factors, and potential side effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.